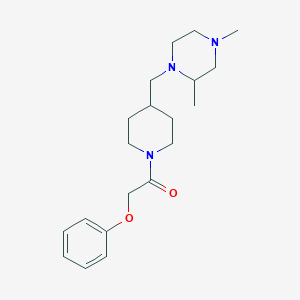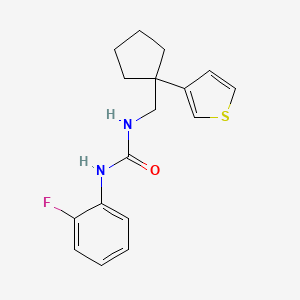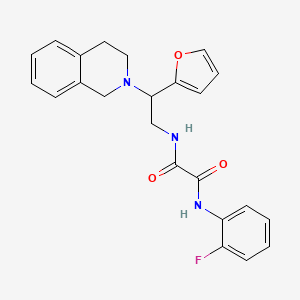
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Eptapirone free base, a potent and selective 5-HT1A receptor agonist, was achieved through a nine-step process starting from commercially available materials . The key steps involved using sodium hydroxide and ethylene glycol as solvents for better cyclization and yield, and triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50 °C for 16 h with non-metal catalysis and less byproducts .Molecular Structure Analysis
The molecular structure of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is complex, featuring a piperazine ring and a piperidine ring, both of which are common in many pharmaceutical compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in detail . For example, the synthesis of Eptapirone involved a nucleophilic substitution reaction .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone and related compounds have been the subject of various structural and synthesis studies. For instance, the X-ray, NMR, and DFT studies have been utilized to understand the complex formation of compounds involving dimethylpiperazine and their interactions with other molecules, such as acids, to form stable structures through hydrogen bonds and van der Waals interactions. This research provides foundational knowledge on the chemical behavior and interaction capabilities of these compounds, potentially guiding their applications in more targeted scientific research fields (Dega-Szafran, Katrusiak, & Szafran, 2006).
Antimicrobial and Biological Activity
Several studies have focused on the antimicrobial and biological activities of compounds structurally related to 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone. For example, novel pyridone carboxylic acids with substitutions involving hydroxypiperazin-1-yl groups have been prepared and analyzed for their metabolism and biological activity, showcasing the potential of these compounds in developing new antimicrobial agents (Uno et al., 1993).
Ligand and Receptor Binding Studies
Research into the binding affinities of piperazine derivatives to various receptors offers insights into the therapeutic potential of these compounds. For instance, fluorescence-tagged nonimidazole histamine H3 receptor ligands have been synthesized from piperidine derivatives, demonstrating high affinity and potency, which could be valuable in the identification and understanding of binding sites on histamine H3 receptors (Amon et al., 2007).
Chemical and Physical Property Exploration
The exploration of the chemical and physical properties of piperazine and its derivatives, including 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone, has led to a deeper understanding of their stability, conformation, and reactivity. Studies on the thermochemistry of methylpiperidines, for instance, provide valuable data on the influence of methyl groups on the stability and conformational behavior of the piperidine ring, which is crucial for designing compounds with desired properties (Ribeiro da Silva et al., 2006).
Eigenschaften
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-17-14-21(2)12-13-23(17)15-18-8-10-22(11-9-18)20(24)16-25-19-6-4-3-5-7-19/h3-7,17-18H,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIYKUUEPRRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)







![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)
